2H-1-Benzopyran-2-one,7-(sulfooxy)-
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Overview
Description
7-Hydroxychromen-2-one, also known as umbelliferone, is a naturally occurring coumarin derivative. It is widely found in many plants and has been studied for its various biological activities. Sulfuric acid is a strong mineral acid with a wide range of industrial applications. When combined, these compounds are used in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxychromen-2-one can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid as a catalyst. The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps .
Industrial Production Methods: In industrial settings, the synthesis of 7-Hydroxychromen-2-one often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid as a catalyst is common due to its effectiveness in promoting the Pechmann condensation reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
7-Hydroxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 7-Hydroxychromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Anti-inflammatory Activity: It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7,8-Dihydroxy-4-methylchromen-2-one: A derivative with enhanced antioxidant activity.
Chromen-4-one: A related compound with similar chemical properties.
Uniqueness: 7-Hydroxychromen-2-one is unique due to its specific hydroxyl group at the 7-position, which contributes to its distinct biological activities and chemical reactivity. Its combination with sulfuric acid in synthesis processes also highlights its versatility in chemical reactions .
Properties
IUPAC Name |
7-hydroxychromen-2-one;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3.H2O4S/c10-7-3-1-6-2-4-9(11)12-8(6)5-7;1-5(2,3)4/h1-5,10H;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUPJNXUSLBEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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